molecular formula C17H13FN4OS B4736648 (7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Cat. No.: B4736648
M. Wt: 340.4 g/mol
InChI Key: DCILRRKALYUWTB-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethylidene group, and a thiazolo-triazine core

Preparation Methods

The synthesis of (7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step synthetic routes. The preparation methods include:

    Synthetic Routes: The synthesis begins with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, which is achieved through cyclization reactions involving appropriate precursors. The fluorophenyl and pyridinylmethylidene groups are then introduced through subsequent substitution reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve efficiency and reduce costs. This can involve the use of continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperatures and pH conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may be harnessed in the development of new technologies.

Mechanism of Action

The mechanism of action of (7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity. This can lead to changes in cellular processes and signaling pathways.

    Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with biomolecules. It may influence pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other thiazolo[3,2-a][1,3,5]triazines and their derivatives. These compounds may share some chemical properties but differ in their specific substituents and functional groups.

    Uniqueness: The presence of the fluorophenyl and pyridinylmethylidene groups in this compound gives it unique chemical and biological properties. These groups may enhance its reactivity, binding affinity, and potential therapeutic effects.

Properties

IUPAC Name

(7Z)-3-(3-fluorophenyl)-7-(pyridin-3-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-13-4-1-5-14(8-13)21-10-20-17-22(11-21)16(23)15(24-17)7-12-3-2-6-19-9-12/h1-9H,10-11H2/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCILRRKALYUWTB-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2N(CN1C3=CC(=CC=C3)F)C(=O)C(=CC4=CN=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C2N(CN1C3=CC(=CC=C3)F)C(=O)/C(=C/C4=CN=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 2
(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 3
Reactant of Route 3
(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 4
(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 5
(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 6
Reactant of Route 6
(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

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